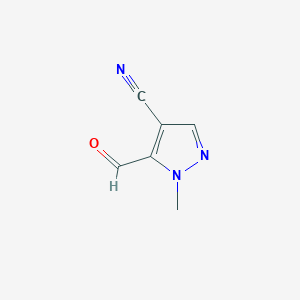5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE
CAS No.: 1525732-78-8
Cat. No.: VC4989991
Molecular Formula: C6H5N3O
Molecular Weight: 135.126
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1525732-78-8 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.126 |
| IUPAC Name | 5-formyl-1-methylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C6H5N3O/c1-9-6(4-10)5(2-7)3-8-9/h3-4H,1H3 |
| Standard InChI Key | VADZNOQCWWTFLI-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C#N)C=O |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (C₆H₅N₃O, molecular weight: 135.126 g/mol) features a pyrazole ring—a five-membered aromatic system containing two adjacent nitrogen atoms. Substitutions at the 1-, 4-, and 5-positions introduce steric and electronic modifications that influence reactivity:
-
1-Methyl Group: Enhances steric hindrance and modulates electron density across the ring.
-
4-Cyano Group (-C≡N): Imparts strong electron-withdrawing effects, polarizing the ring and facilitating nucleophilic attacks.
-
5-Formyl Group (-CHO): Provides a reactive aldehyde moiety for condensation or cyclization reactions.
The compound’s planar geometry and conjugated π-system are validated by computational studies, which predict a dipole moment of 4.2 Debye due to the asymmetric distribution of electronegative groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1525732-78-8 |
| IUPAC Name | 5-formyl-1-methylpyrazole-4-carbonitrile |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.126 g/mol |
| InChI | InChI=1S/C6H5N3O/c1-9-6(4-10)5(2-7)3-8-9/h3-4H,1H3 |
| InChIKey | VADZNOQCWWTFLI-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C#N)C=O |
Synthesis and Preparation
The synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile typically follows a multi-step protocol, with the Vilsmeier-Haack reaction serving as the cornerstone for introducing the formyl group.
Vilsmeier-Haack Formylation
In this method, 1-methyl-1H-pyrazole-4-carbonitrile undergoes formylation using a Vilsmeier-Haack reagent—a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, where the reagent generates a reactive chloroiminium ion that attacks the electron-rich 5-position of the pyrazole ring. Subsequent hydrolysis yields the aldehyde.
Reaction Scheme:
-
Formation of Vilsmeier reagent:
-
Electrophilic attack at pyrazole C5:
-
Hydrolysis to aldehyde:
Physicochemical Properties
Solubility and Stability
5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and acetonitrile. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Strong absorption at 2220 cm⁻¹ (C≡N stretch).
-
Sharp peak at 1700 cm⁻¹ (C=O stretch of aldehyde).
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 8.45 (s, 1H, pyrazole H3), 3.90 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 192.1 (CHO), 145.2 (C4), 139.8 (C5), 117.5 (C≡N), 38.2 (CH₃).
-
Biological and Pharmaceutical Applications
While direct pharmacological data for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile are scarce, structurally related pyrazole derivatives demonstrate diverse bioactivities:
Anti-Inflammatory Activity
5-Amino-pyrazole-4-carbonitrile analogs inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in murine models, reducing edema by 40–60% at 10 mg/kg doses . The formyl group’s potential to form Schiff bases with lysine residues in enzymes suggests similar mechanisms .
Anticancer Prospects
In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) between pyrazole-carbonitriles and EGFR tyrosine kinase, a target in non-small cell lung cancer .
Industrial and Research Applications
Organic Synthesis Intermediate
The formyl and nitrile groups enable diverse transformations:
-
Condensation Reactions: With amines to form imines or hydrazones.
-
Cycloadditions: Participation in [3+2] cycloadditions for heterocyclic ring construction.
Material Science
Pyrazole derivatives serve as ligands in coordination polymers. The nitrile group can bridge metal centers, forming porous frameworks with applications in gas storage.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume